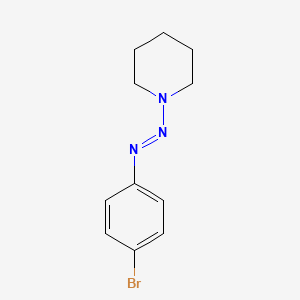![molecular formula C24H23N3OS B12495073 N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide](/img/structure/B12495073.png)
N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique quinoline structure, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE typically involves the reaction of aniline derivatives with malonic acid equivalents . This method is known for its efficiency in producing quinoline derivatives. Other methods include the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit diverse biological activities.
N-(1-((2R,4S,5R)-4-HYDROXY-5-(((4-METHOXYPHENYL)DIPHENYLMETHOXY)METHYL)TETRAHYDROFURAN-2-YL)-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)BENZAMIDE: Another compound with a complex structure and potential biological applications.
Uniqueness
N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C24H23N3OS |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(2R,4S)-4-anilino-2-methyl-3,4-dihydro-2H-quinoline-1-carbothioyl]benzamide |
InChI |
InChI=1S/C24H23N3OS/c1-17-16-21(25-19-12-6-3-7-13-19)20-14-8-9-15-22(20)27(17)24(29)26-23(28)18-10-4-2-5-11-18/h2-15,17,21,25H,16H2,1H3,(H,26,28,29)/t17-,21+/m1/s1 |
InChI Key |
JBEJXHLEFLPSMI-UTKZUKDTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=S)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=S)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dimethoxyphenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12494991.png)

![Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12495019.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12495046.png)
![6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12495053.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)

![2-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12495079.png)
![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)
